molecular formula C27H28ClN5O3S B6513879 N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-2-(4-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}phenyl)acetamide CAS No. 892254-00-1

N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-2-(4-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}phenyl)acetamide

Cat. No.: B6513879
CAS No.: 892254-00-1
M. Wt: 538.1 g/mol
InChI Key: MDNQTFHGWUHILK-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted with a 3-chlorophenyl group, connected via a propyl chain to an acetamide moiety. The acetamide is further functionalized with a phenyl ring bearing a thieno[3,2-d]pyrimidine-2,4-dione heterocycle.

Properties

IUPAC Name

N-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-2-[4-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28ClN5O3S/c28-20-3-1-4-22(18-20)32-14-12-31(13-15-32)11-2-10-29-24(34)17-19-5-7-21(8-6-19)33-26(35)25-23(9-16-37-25)30-27(33)36/h1,3-9,16,18H,2,10-15,17H2,(H,29,34)(H,30,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDNQTFHGWUHILK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCNC(=O)CC2=CC=C(C=C2)N3C(=O)C4=C(C=CS4)NC3=O)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues with Piperazine Moieties

Piperazine derivatives are widely explored for their receptor-binding versatility. The target compound’s piperazine-3-chlorophenyl group distinguishes it from analogs with dichlorophenyl (e.g., : 3,4-dichlorophenyl; : 2,4-dichlorophenyl) or trifluoromethylbenzoyl () substituents.

Table 1: Piperazine-Containing Analogues

Compound (Source) Piperazine Substituent Linker Key Functional Group Yield/Purity
Target Compound 3-Chlorophenyl Propyl Thieno[3,2-d]pyrimidine-2,4-dione Not reported
Compound 3,4-Dichlorophenyl Propyl Pyridin-3-yl, fluorophenyl 67% yield; m.p. 117–118°C
Compound (7o) 2,4-Dichlorophenyl Pentyl Pyridin-2-ylphenyl Purified via normal-phase chromatography
Compound (9b) 4-Chloro-3-(trifluoromethyl) Carbonyl Pyridin-2-yl 26% yield; eluted with petroleum ether/ethyl acetate

Key Observations :

  • The trifluoromethyl group in introduces strong electron-withdrawing effects, which could stabilize metabolic degradation .
  • Linker Length : The pentyl chain in may increase flexibility, whereas the target’s shorter propyl linker could restrict conformational freedom, impacting binding pocket accessibility .
Compounds Featuring Dione Heterocycles

The thieno[3,2-d]pyrimidine-2,4-dione in the target compound shares functional similarities with pyrrolidine-2,5-diones () and thieno-triazolo-diazepine diones (). These motifs often contribute to hydrogen bonding and metabolic stability.

Table 2: Dione-Containing Analogues

Compound (Source) Dione Type Biological Activity (Reported) Structural Context
Target Compound Thieno[3,2-d]pyrimidine-2,4-dione Not reported Piperazine-acetamide linkage
(AP-PROTAC-1) Thieno-triazolo-diazepine PROTAC-mediated protein degradation Complex PROTAC scaffold
Compounds Pyrrolidine-2,5-dione Anticonvulsant (MES test) N-aryl/aminoaryl substituents

Key Observations :

  • Thieno[3,2-d]pyrimidine vs. Pyrrolidine Diones: highlights anticonvulsant activity in pyrrolidine-diones, suggesting the target’s dione may similarly engage with ion channels or enzymes. However, the fused thieno-pyrimidine system in the target could offer enhanced π-stacking interactions compared to simpler diones .
  • PROTAC Applications : ’s dione is part of a proteolysis-targeting chimera (PROTAC), indicating that dione heterocycles can serve as linkers or binding motifs in complex therapeutic strategies .
Acetamide-Linked Derivatives

The acetamide group in the target compound is a common feature in –3 and 7. Variations in substituents and linker chemistry influence solubility and target engagement.

Table 3: Acetamide-Based Analogues

Compound (Source) Acetamide Substituent Linker Notable Features
Target Compound Thieno-pyrimidine dione-phenyl Propyl Rigid heterocyclic system
Compound Fluorophenyl-pyridin-3-yl Propyl Chiral center ([α]D = –5.6)
Compound Azetidinone-phenylpiperazine Not specified Beta-lactam ring (azetidinone)

Key Observations :

  • Heterocyclic vs. Aromatic Substituents: The target’s thieno-pyrimidine dione may confer greater rigidity and hydrogen-bonding capacity compared to ’s fluorophenyl-pyridine or ’s azetidinone .
  • Chirality : reports a chiral center, whereas the target’s stereochemistry is unspecified. Chirality can critically influence pharmacological efficacy and safety .

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